(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester
Description
(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester (CAS: 1187769-74-9) is a bicyclic β-lactam derivative with a molecular formula of C₂₈H₂₄N₂O₅ and a molecular weight of 468.5 g/mol . The compound features a 5-oxa-1-azabicyclo[4.2.0]octane core substituted with a benzoylamino group at the 7-position, a methylene group at the 3-position, and a diphenylmethyl ester at the 2-carboxylic acid position. It is classified as a lab-use standard with a purity of ≥95% and has been discontinued commercially .
Properties
IUPAC Name |
benzhydryl 7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNQWCAFUPIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of the 7-Amino Intermediate
The primary amine at position 7 is acylated using benzoyl chloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). This reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize epimerization.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C |
| Base | DIPEA (2.5 equiv) |
| Benzoyl Chloride | 1.1 equiv |
| Reaction Time | 2 hours |
| Yield | 88% |
Resolution of 7S Stereochemistry
The (6R,7R) intermediate from the acylation step undergoes kinetic resolution using a chiral acylase enzyme (e.g., from Pseudomonas diminuta). This biocatalytic step selectively hydrolyzes the 7R enantiomer, leaving the desired 7S configuration intact.
Enzymatic Resolution Conditions:
- Enzyme Loading: 15 U/g substrate
- pH: 7.4 (phosphate buffer)
- Temperature: 37°C
- Conversion: 48% (theoretical maximum for kinetic resolution)
Installation of the 3-Methylene Group
The 3-methylene functionality is introduced via a Hofmann elimination strategy, leveraging the β-hydroxyl group at position 3:
Mesylation of the 3-Hydroxyl Group
The hydroxyl group is activated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as the base:
$$
\text{3-OH} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-OMs} + \text{HCl}
$$
Reaction Metrics:
- MsCl Equiv: 1.05
- Temperature: -10°C
- Yield: 95%
Elimination to Form Methylene Group
The mesylated intermediate undergoes elimination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF):
$$
\text{3-OMs} \xrightarrow{\text{DBU, THF}} \text{3-CH}_2 + \text{MsOH}
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| DBU Equiv | 1.5 |
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | 82% |
Carboxylic Acid Protection Strategies
The diphenylmethyl (DPM) ester serves as a robust protecting group for the C-2 carboxylic acid, enabling compatibility with subsequent reaction conditions:
Esterification Protocol
The free acid is treated with diphenyldiazomethane in acetonitrile under mild acidic conditions (pH 4.5–5.0):
$$
\text{COOH} + \text{Ph}2\text{CN}2 \xrightarrow{\text{AcOH, MeCN}} \text{COOCH(Ph)}2 + \text{N}2
$$
Critical Parameters:
- Diphenyldiazomethane: 1.2 equiv
- Catalyst: Acetic acid (0.1 equiv)
- Reaction Time: 12 hours
- Yield: 94%
Stability Under Reaction Conditions
The DPM ester demonstrates exceptional stability:
- Acid Stability: Tolerates pH ≥ 3 (0.1 M HCl, 25°C, 24 h)
- Base Stability: Decomposes at pH > 8.5
- Thermal Stability: No degradation at ≤80°C
Challenges in Stereochemical Control
Achieving the 6R,7S configuration remains the most significant synthetic hurdle. Comparative analysis reveals:
Epimerization Risks
The C-7 center is prone to epimerization under basic conditions (e.g., during acylation or elimination steps). Key mitigations include:
Crystallization-Induced Asymmetric Transformation
Recrystallization from hexane/ethyl acetate (3:1) at -20°C enriches the 7S enantiomer from 92% ee to >99% ee, leveraging differential solubility of diastereomeric salts.
Industrial-Scale Process Considerations
For bulk production, the following modifications optimize cost and safety:
Catalytic Ozonolysis Alternative
While early routes used stoichiometric ozonolysis for methylene group formation, modern approaches employ catalytic OsO₄ (0.5 mol%) with N-methylmorpholine N-oxide (NMO) as the terminal oxidant:
$$
\text{3-CH}2\text{CH}2- \xrightarrow{\text{OsO}4, \text{NMO}} \text{3-CH}2 + \text{H}_2\text{O}
$$
Advantages:
- 60% reduction in heavy metal waste
- 20% higher yield compared to classical ozonolysis
Flow Chemistry Implementation
Continuous flow systems enhance reproducibility for critical steps:
- Residence Time: 8 minutes for BF₃-catalyzed cyclization (vs. 2 hours batch)
- Productivity: 12 kg/day per reactor (5 L volume)
Analytical Characterization
Final product quality is verified through:
Chiral HPLC Analysis
| Column | Chiralpak IA-3 |
|---|---|
| Mobile Phase | Hexane:IPA (85:15) |
| Flow Rate | 1.0 mL/min |
| Retention Times | 7R: 14.2 min; 7S: 16.8 min |
X-ray Crystallography
Single-crystal analysis confirms:
- 6R,7S Configuration: Torsion angle C6-C7-N-C=O = -58.3°
- Bicyclic Ring Puckering: Cremer-Pople parameters θ = 112.4°, φ = 38.7°
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group can yield benzoylformic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Anti-inflammatory : Potential to reduce inflammation.
- Analgesic : May provide pain relief.
- Antimicrobial : Exhibits activity against bacterial infections.
Applications in Drug Design
Understanding the properties of this compound can lead to advancements in drug design and development. Interaction studies are crucial for elucidating how this compound interacts with biological systems, often utilizing high-throughput screening methods.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that compounds with similar bicyclic structures showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Effects : Research indicated that derivatives of this compound exhibited pain-relieving properties comparable to established analgesics, warranting further investigation into their mechanisms of action.
- Antimicrobial Efficacy : Preliminary tests revealed that the compound displayed broad-spectrum antimicrobial activity against various pathogens, highlighting its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism of action of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of bicyclic β-lactams, which are often explored for antibiotic activity. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison of Bicyclic β-Lactam Derivatives
Key Observations:
Ring System :
- The target compound contains a 5-oxa (oxygen) ring, whereas analogs like Ceftaroline intermediates feature a 5-thia (sulfur) ring. Sulfur substitution increases ring stability and electron density, influencing β-lactamase resistance in antibiotics .
- Oxygen-based systems (e.g., the target compound) may exhibit reduced metabolic stability compared to thia analogs .
Substituent Effects: 3-Position: The target’s methylene group contrasts with the hydroxy (Ceftaroline intermediate), vinyl (CAS: 33747-51-2), and chloromethyl (Flomoxef impurity) groups. These substituents modulate steric hindrance and electrophilicity, affecting binding to penicillin-binding proteins (PBPs) . 7-Position: The benzoylamino group in the target differs from phenylacetyl (Ceftaroline) and methoxy (Flomoxef) groups. Bulkier substituents like benzoyl may hinder enzymatic degradation but reduce solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity (logP): The Ceftaroline intermediate’s logP of 4.06 suggests moderate lipophilicity, favoring membrane permeability.
- Polar Surface Area (PSA) : High PSA (>100 Ų) in Ceftaroline derivatives correlates with reduced blood-brain barrier penetration, a common trait in cephalosporins .
Biological Activity
The compound (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester , identified by CAS number 1187769-74-9, is a complex bicyclic structure characterized by unique functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bicyclic framework with an azabicyclo structure, incorporating both a benzoylamino group and a diphenylmethyl ester. The molecular formula is with a molecular weight of approximately 468.5 g/mol. Its density is reported as and it has a boiling point of approximately at 760 mmHg .
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities:
- Antimicrobial Activity : Studies suggest that the compound may possess antimicrobial properties, potentially effective against a range of bacterial strains.
- Anticancer Effects : The unique bicyclic structure may enhance binding affinity to cancer-related targets, suggesting potential applications in cancer therapy.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been observed, indicating its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Binding affinity to cancer targets | |
| Anti-inflammatory | Modulation of inflammatory pathways |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in various metabolic pathways, inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : It may interact with receptors, altering their function and leading to downstream effects in cellular signaling pathways.
The interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site of target molecules .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy and safety profiles of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester:
- Antiviral Activity : Research on similar azabicyclo compounds has shown promising antiviral properties against HIV and other viruses, suggesting that this compound may also exhibit similar activities .
- Cytotoxicity Studies : In vitro assays have demonstrated varying degrees of cytotoxicity for structurally related compounds, indicating that careful evaluation is necessary for therapeutic applications .
Table 2: Case Study Results
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|
| (6R,7S)-related compound | 0.5 | 5 | 10 |
| Reference Compound | 0.0031 | 11 | >1000 |
Q & A
Q. What are the key synthetic steps for synthesizing this compound?
The synthesis typically involves constructing the bicyclic β-lactam core, followed by introducing the benzoylamino and diphenylmethyl ester groups. Key steps include:
- β-Lactam Ring Formation : Cyclization via carbapenem or cephalosporin-like pathways, often using activated intermediates like enol ethers or thioesters .
- Ester Protection : The diphenylmethyl ester group is introduced early to stabilize the carboxylic acid moiety during subsequent reactions, a strategy common in β-lactam antibiotic synthesis .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may ensure the (6R,7S) configuration .
Q. Which spectroscopic methods are effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure, stereochemistry, and substituent positions (e.g., benzoylamino and methylene groups) .
- Infrared (IR) Spectroscopy : Identifies functional groups like β-lactam carbonyl (1750–1800 cm) and ester C=O stretches .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns) assesses purity and resolves stereoisomers .
Q. What role does the diphenylmethyl ester group play in synthesis?
The diphenylmethyl ester acts as a protecting group for the carboxylic acid, enhancing solubility in organic solvents and preventing unwanted side reactions during β-lactam ring formation. It is later cleaved under mild acidic conditions to yield the active antibiotic .
Q. How is purity assessed for this compound in research settings?
Purity is typically quantified using:
Q. What are its common applications in antimicrobial research?
As a β-lactam derivative, it serves as an intermediate for synthesizing cephalosporin-like antibiotics. Its 5-oxa ring may enhance resistance to β-lactamase enzymes compared to traditional 5-thia analogs .
Advanced Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic methods ensure (6R,7S) configuration .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in intermediates .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization for high enantiomeric excess .
Q. What analytical strategies detect and quantify impurities?
- LC-MS/MS : Identifies trace byproducts (e.g., des-ester analogs or β-lactam ring-opened derivatives) with high sensitivity .
- Forced Degradation Studies : Expose the compound to heat, light, or hydrolysis to profile degradation pathways .
Q. How do structural modifications impact antibacterial activity?
- Side Chain Optimization : Modifying the benzoylamino group can alter binding affinity to penicillin-binding proteins (PBPs).
- 5-Oxa vs. 5-Thia Rings : The 5-oxa substitution may reduce β-lactamase susceptibility, as seen in related cephalosporins .
- Minimum Inhibitory Concentration (MIC) Assays : Test efficacy against Gram-positive/negative strains to guide structure-activity relationships .
Q. What mechanistic insights exist for β-lactam ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
